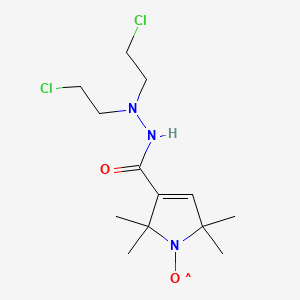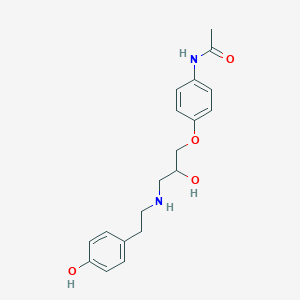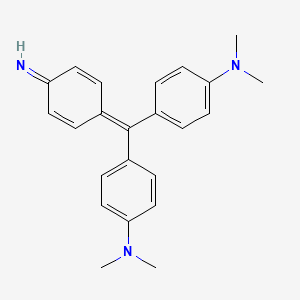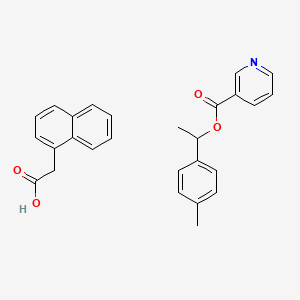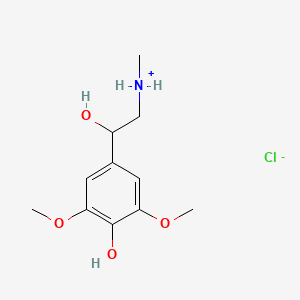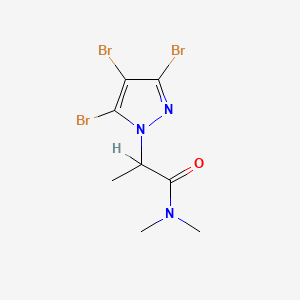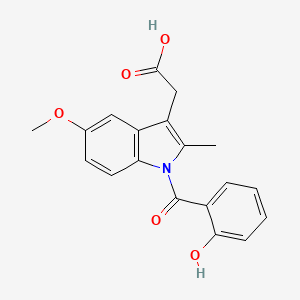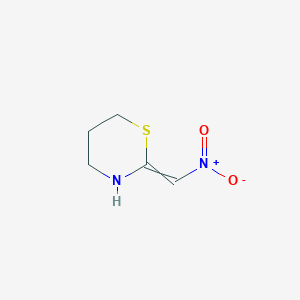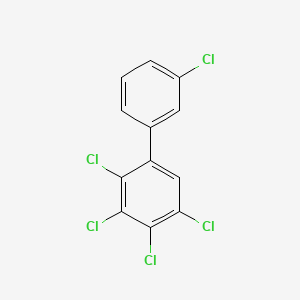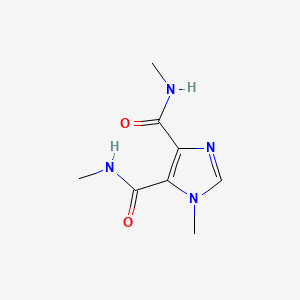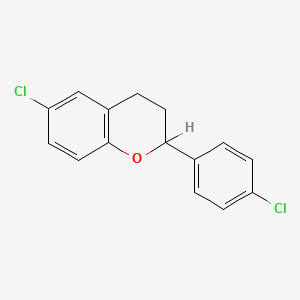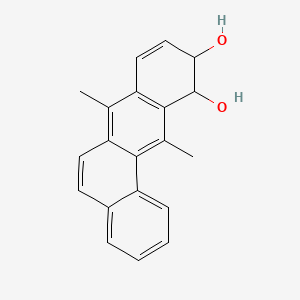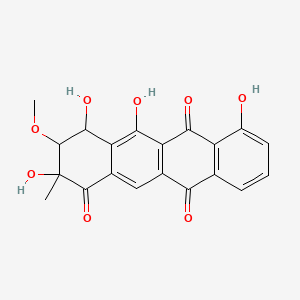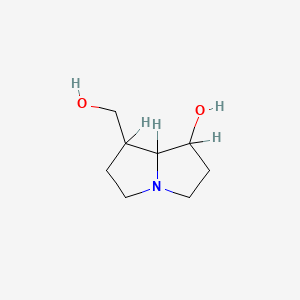
Mikanecin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mikanecin is a natural product found in Heliotropium angiospermum with data available.
Wissenschaftliche Forschungsanwendungen
Anti-Malarial Properties : A study explored the anti-malarial use of several plants, including Mikania glomerata, noting their potential in treating malaria symptoms and conditions often accompanying malaria, such as weakness and renal failure (Botsaris, 2007).
Inhibition of Mitochondrial Protein Synthesis and Respiration : Mikamycin, a type of Mikanecin, has been shown to inhibit mitochondrial protein synthesis and mitochondrial respiration, which could have implications for its use in certain medical conditions (Dixon et al., 1971).
Antiulcerogenic Activity : Research on Mikania laevigata has revealed its antiulcerogenic properties, suggesting its potential use in treating ulcers by influencing secretion control mediated by the parasympathetic system (Bighetti et al., 2005).
Impact on Memory Performance in Dementia Model : A study on Mikania Micrantha showed positive effects on memory improvement in a dementia model, indicating its potential as a natural resource for anti-dementia agents (Andriani et al., 2017).
Safety and Efficacy in Herbal Ointment Formulation : A study assessed the safety and efficacy of a herbal ointment formulated with Mikania cordata for treating acute superficial injury, showing significant potential for use in such treatments (Herbert et al., 2014).
Effects on Pulmonary Inflammation and Oxidative Stress : Mikania glomerata and Mikania laevigata have been studied for their effects on pulmonary inflammation and oxidative stress caused by acute coal dust exposure, suggesting their potential protective effects (Freitas et al., 2008).
Eigenschaften
CAS-Nummer |
520-62-7 |
|---|---|
Produktname |
Mikanecin |
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol |
InChI |
InChI=1S/C8H15NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h6-8,10-11H,1-5H2 |
InChI-Schlüssel |
QWOXSTGOGUNUGF-UHFFFAOYSA-N |
SMILES |
C1CN2CCC(C2C1CO)O |
Kanonische SMILES |
C1CN2CCC(C2C1CO)O |
Andere CAS-Nummern |
65207-60-5 |
Synonyme |
platynecine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,3,4-Tetrahydronaphtho[1,2-b]phenanthrene-3,4-diol](/img/structure/B1210852.png)
